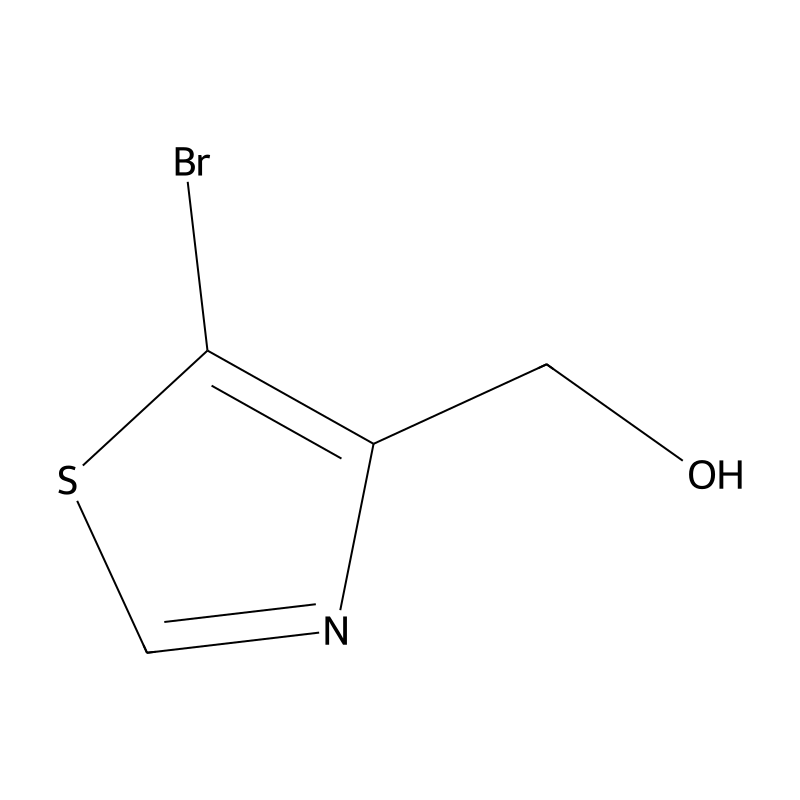

(5-Bromothiazol-4-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Literature Review: A search of scientific databases like ScienceDirect, PubMed, and Google Scholar using the exact name "(5-Bromothiazol-4-yl)methanol" yielded no significant results on its use in scientific research.

- Commercially Available: Companies like Sigma-Aldrich and Ambeed do list (5-Bromothiazol-4-yl)methanol in their catalogs, indicating its potential use in research applications. However, no specific details regarding its research use are provided [, ].

Future Research Potential:

The presence of the thiazole ring and a methanol group suggests potential applications in various research fields:

- Medicinal Chemistry: The thiazole ring is a common pharmacophore found in many drugs. (5-Bromothiazol-4-yl)methanol could serve as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications [].

- Material Science: The molecule's functional groups might be of interest for researchers exploring the development of new materials with specific properties.

(5-Bromothiazol-4-yl)methanol is a chemical compound characterized by its thiazole ring structure, which includes a bromine atom at the 5-position and a hydroxymethyl group at the 4-position. The molecular formula for this compound is , and it has a molecular weight of approximately 194.05 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of both halogen and functional hydroxyl groups, which can influence its reactivity and biological activity.

- Reduction Reactions: The hydroxymethyl group can be reduced to yield alcohols or further transformed into other functional groups.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, such as amines or thiols, to form new compounds.

- Condensation Reactions: The hydroxymethyl group may react with carbonyl compounds to form hemiacetals or acetals.

Compounds containing thiazole rings, including (5-Bromothiazol-4-yl)methanol, have been studied for their biological activities:

- Antimicrobial Properties: Thiazole derivatives often exhibit antibacterial and antifungal activities due to their ability to interfere with microbial enzyme systems.

- Anticancer Activity: Some thiazole compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of cell cycle control pathways.

- Enzyme Inhibition: This compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell growth and division .

Several synthetic routes have been developed for (5-Bromothiazol-4-yl)methanol:

- Direct Halogenation: Starting from thiazole derivatives, bromination can be performed using bromine or N-bromosuccinimide in suitable solvents.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction using sodium borohydride or similar reducing agents.

- Multi-step Synthesis: A more complex synthesis may involve the formation of intermediate thiazole derivatives that are subsequently modified to introduce both bromine and hydroxymethyl functionalities .

(5-Bromothiazol-4-yl)methanol has several applications:

- Pharmaceutical Development: Its potential as a lead compound in drug discovery for antimicrobial and anticancer agents.

- Chemical Research: Used as a building block in organic synthesis to create more complex thiazole-containing molecules.

- Agricultural Chemicals: Possible use in developing pesticides or herbicides due to its biological activity against various pathogens .

Studies on (5-Bromothiazol-4-yl)methanol's interactions with biological targets are critical for understanding its pharmacological profile:

- Protein Kinase Inhibition: Investigations into how this compound affects specific kinases could reveal its mechanism of action in cancer treatment.

- Binding Affinity Studies: Evaluating its binding affinity to various enzymes and receptors will provide insights into its therapeutic potential.

Several compounds share structural similarities with (5-Bromothiazol-4-yl)methanol, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 2-Bromothiazole-4-carboxylic acid | 5198-88-9 | 0.84 | Contains a carboxylic acid functional group. |

| Methyl 2-bromothiazole-4-carboxylate | 170235-26-4 | 0.77 | Methyl ester derivative with potential bioactivity. |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | 0.75 | Ethyl ester variant; similar reactivity patterns. |

| 2-Bromo-4-(hydroxymethyl)thiazole | 5198-86-7 | 0.84 | Hydroxymethyl group similar to (5-Bromothiazol-4-yl)methanol. |

| 2,4-Dibromothiazole-5-methanol | 170232-68-5 | 0.56 | Contains two bromine atoms; potentially more reactive. |

These compounds illustrate the diversity within the thiazole family while highlighting the unique aspects of (5-Bromothiazol-4-yl)methanol, particularly its specific substitution pattern and biological potential.

(5-Bromothiazol-4-yl)methanol is systematically classified within international chemical databases according to standardized classification schemes [6] [7]. The compound falls under the C07D heterocyclic compounds classification in the Cooperative Patent Classification system, specifically within the thiazole derivative subcategory [6] [7].

Registry and Database Identifications

The compound maintains consistent identification across major chemical databases through its unique registry numbers and molecular descriptors [14] [23]. These identifiers ensure accurate cross-referencing and prevent confusion with structurally similar compounds [21] [22].

Primary Database Identifications:

- Chemical Abstracts Service (CAS): 912639-68-0

- PubChem Compound ID (CID): 59217955

- MDL Database Number: MFCD28016720

- European Community Number: Not assigned